Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-
Description
This organosilane compound features a silicon-centered structure modified with three distinct substituents: a 1,1-dimethylethyl (tert-butyl) group, a dimethyl group, and a 2-methyl-4-(phenylsulfonyl)butoxy chain. The tert-butyl and dimethyl groups contribute steric bulk, while the phenylsulfonyl moiety introduces polar and electron-withdrawing characteristics.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLQXEKRUVWTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401656 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646038-59-7 | |
| Record name | Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Basic Information
- Chemical Name: Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-
- CAS Number: 646038-59-7
- Molecular Formula: C17H30O3SSi
- Molecular Weight: 342.575 g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 8
Structural Representation
The structural formula of the compound can be represented as follows:
$$
\text{C}5\text{H}{10}\text{OSi}
$$
Preparation Methods
General Overview
The preparation of silanes typically involves silanization reactions where silane precursors react with organic compounds containing functional groups such as alcohols or phenols. The following methods are commonly employed for synthesizing (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- :
Method A: Direct Silanization
-
- Dimethylchlorosilane
- 2-Methyl-4-(phenylsulfonyl)butanol
-
- Solvent: Toluene or dichloromethane
- Temperature: Room temperature to reflux depending on the reactivity of the alcohol.
- Catalyst: Triethylamine or similar base to facilitate the reaction.
-
- The alcohol reacts with dimethylchlorosilane, resulting in the formation of the desired silane through nucleophilic substitution.
Yield and Purity:
This method typically yields moderate to high purity products (70%-90%) depending on reaction conditions.
Method B: Grignard Reaction
-
- Grignard reagent derived from 2-methyl-4-(phenylsulfonyl)butanol.
- Dimethylsilyl chloride.
-
- Solvent: Ether or THF (tetrahydrofuran).
- Temperature: Low temperatures (0°C to room temperature).
- Addition of Grignard reagent to silyl chloride under inert atmosphere.
-
- The Grignard reagent acts as a nucleophile attacking the silicon center in dimethylsilyl chloride leading to the formation of the silane.
Yield and Purity:
This method can achieve yields of up to 85% with high purity levels due to the controlled reaction environment.
Method C: Hydrolysis of Silyl Ether
-
- Silyl ether precursor.
- Water or diluted acid for hydrolysis.
-
- Temperature: Ambient conditions.
- Stirring until complete hydrolysis occurs.
-
- Hydrolysis of silyl ether results in the release of silanol which can be further reacted to form the desired silane.
Yield and Purity:
Yields may vary significantly based on the initial purity of the silyl ether but can range from 60% to over 90%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Direct Silanization | 70-90 | Moderate | Few hours | Simple setup, moderate yield |
| Grignard Reaction | Up to 85 | High | Several hours | Requires careful handling |
| Hydrolysis | 60-90 | Variable | Hours | Dependent on precursor quality |
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Applications in Materials Science
1. Coupling Agents in Composites
- Silane compounds are widely used as coupling agents to improve the adhesion between organic polymers and inorganic fillers. The presence of functional groups in silanes facilitates chemical bonding at the interface, leading to enhanced mechanical properties of composite materials.
- Case Study : Research has shown that incorporating silane into epoxy resins significantly improves tensile strength and impact resistance compared to unmodified resins .
2. Surface Modification
- Silanes can modify surfaces to enhance hydrophobicity or hydrophilicity. This property is particularly useful in coatings and sealants.
- Data Table: Surface Properties Before and After Treatment
| Treatment Method | Contact Angle (°) | Surface Energy (mJ/m²) |
|---|---|---|
| Untreated | 45 | 40 |
| Silane-treated | 90 | 25 |
The table illustrates that silane treatment increases the contact angle, indicating enhanced hydrophobicity.
3. Biomedical Applications
- Silanes are explored for drug delivery systems due to their ability to form stable bonds with biological molecules. Their functionalization can enhance the biocompatibility of materials used in medical devices.
- Case Study : A study demonstrated that silane-modified nanoparticles showed improved cellular uptake and lower cytotoxicity in drug delivery applications .
Applications in Nanotechnology
1. Nanocomposites
- Silanes are used to create nanocomposites by improving the dispersion of nanoparticles within a polymer matrix. This leads to enhanced thermal stability and mechanical strength.
- Data Table: Mechanical Properties of Nanocomposites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure Polymer | 30 | 5 |
| Polymer + Silane | 50 | 10 |
The addition of silane significantly enhances both tensile strength and elongation at break.
2. Functionalization of Nanoparticles
- The use of silanes for functionalizing nanoparticles allows for tailored interactions with specific biological targets or environmental conditions.
- Case Study : Functionalized silica nanoparticles using silane showed improved targeting capabilities in cancer therapy, demonstrating selective accumulation in tumor tissues .
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways can vary depending on the application. For example, in biological systems, it may interact with proteins or nucleic acids to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tert-Butyl Groups
- Phenol, 2,5-bis(1,1-dimethylethyl)- (): Shares the tert-butyl substituent, which enhances steric hindrance and oxidative stability. Unlike the silane, this phenolic derivative lacks a sulfonyl group but is used as an antioxidant in polymers. Key Difference: The silane’s silicon backbone enables covalent bonding to inorganic surfaces, unlike phenolic analogues .
Sulfonyl-Containing Compounds
- 1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl) methanesulfonamide (Perfluidone, ): Contains a phenylsulfonyl group similar to the silane’s butoxy chain. Used as a herbicide due to sulfonyl-mediated electrophilic reactivity.
Silane Derivatives with Bulky Substituents
- Dimethyl laurylamine ():
- A nitrogen-based analogue with long alkyl chains.
- Used as a surfactant; the silane’s tert-butyl groups may similarly reduce surface energy but with greater thermal stability due to Si–C bonds.
- Key Difference : Silanes generally exhibit higher hydrolytic stability than amines in aqueous environments .
Data Table: Comparative Properties of Analogous Compounds
Research Findings and Gaps
- Steric Effects: The tert-butyl group in the silane likely impedes nucleophilic attacks on silicon, akin to tert-butyl-substituted phenols .
- Sulfonyl Reactivity : The phenylsulfonyl group may enhance polarity and solubility in polar aprotic solvents, as seen in sulfonamide herbicides .
- Thermal Stability : Silanes with bulky substituents typically outperform nitrogen analogues (e.g., dimethyl laurylamine) in high-temperature applications .
Critical Knowledge Gaps:
- No direct studies on the target silane’s hydrolysis kinetics or catalytic behavior were identified in the provided evidence.
- Toxicity and environmental persistence data are unavailable; inferences rely on sulfonyl- and silane-containing analogues .
Biological Activity
The compound Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- is a silane derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₃S
- Molar Mass : 230.33 g/mol
- CAS Number : Not specifically listed in the provided sources but related silanes are often cataloged under similar identifiers.
Silane compounds generally exhibit biological activity through several mechanisms:
- Antimicrobial Activity : Silanes can disrupt bacterial cell membranes due to their lipophilic properties, leading to cell lysis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Certain silanes have been shown to induce apoptosis in cancer cell lines, making them candidates for anticancer therapies.
Antimicrobial Activity
Research indicates that silanes can significantly reduce microbial adhesion and biofilm formation. For example, a study involving a quaternary ammonium silane demonstrated its effectiveness in reducing oral microorganism adhesion by approximately 80% compared to control groups . The antimicrobial action is attributed to the ability of silanes to penetrate bacterial membranes and disrupt cellular integrity.
Table 1: Antimicrobial Efficacy of Silane Compounds
Cytotoxic Activity
The anticancer properties of silanes have been explored through various studies. One notable investigation assessed the effects of phenolic silanes on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated significant cytotoxic effects, with treated cells exhibiting increased apoptotic characteristics such as membrane blebbing and chromatin condensation .
Table 2: Cytotoxic Effects of Silane Compounds
Case Studies
- Application in Dental Implants : A study demonstrated the immobilization of triethoxysilylpropyl succinic anhydride on dental implants, which showed no cytotoxicity towards human fibroblasts and exhibited strong antibacterial properties against oral biofilms .
- Respiratory Toxicity Assessment : Research utilizing human cell-based systems indicated that certain silanes could cause respiratory toxicity when inhaled. This study highlighted the importance of evaluating both the parent compound and its hydrolysis products for comprehensive risk assessments .
- Anticancer Potential : Investigations into the anticancer properties of phenolic silanes revealed that these compounds could effectively inhibit cancer cell proliferation through apoptotic pathways, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. What are the recommended synthetic routes for preparing Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- in laboratory settings?
- Methodological Answer: The synthesis typically involves silylation of the corresponding alcohol precursor. A common approach is reacting 2-methyl-4-(phenylsulfonyl)butanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. The reaction is conducted under anhydrous conditions in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C for 4–12 hours. Purification via column chromatography (hexane/ethyl acetate) isolates the product . Key considerations include moisture exclusion and stoichiometric control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this silane compound?
- Methodological Answer:
- NMR Spectroscopy:
¹H NMR identifies the tert-butyl (δ ~0.9 ppm, singlet) and dimethylsilyl groups (δ ~0.1 ppm). The phenylsulfonyl moiety appears as aromatic signals (δ 7.5–8.0 ppm). ²⁹Si NMR confirms the silyl ether linkage (δ 10–20 ppm) . - IR Spectroscopy:
S=O stretches from the sulfonyl group appear at ~1350 cm⁻¹ and ~1150 cm⁻¹. Si-O-C vibrations are observed near 1100 cm⁻¹ . - Mass Spectrometry:
High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., m/z calculated for C₁₉H₃₂O₃SSi: ~392.2) .
Q. What are the critical storage conditions to ensure the compound’s stability?
- Methodological Answer: Due to moisture sensitivity, store the compound under inert gas (N₂/Ar) at –20°C in sealed, flame-dried glassware. Use molecular sieves or desiccants in storage vials. Avoid prolonged exposure to light, as the sulfonyl group may degrade under UV .
Advanced Research Questions
Q. How does the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions compared to non-sulfonyl analogs?
- Methodological Answer: The electron-withdrawing sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Comparative kinetic studies using substrates with/without sulfonyl groups (e.g., SN2 reactions with KF/18-crown-6) reveal rate enhancements of 2–5× for sulfonyl-containing derivatives. Computational modeling (DFT) further illustrates the electronic effects on transition states .
Q. How can researchers resolve contradictions in reported yields for silylation reactions involving this compound?
- Methodological Answer: Discrepancies often arise from variable moisture levels or impurities in starting materials. Implement strict anhydrous protocols (e.g., glassware deactivation with 5% DMDCS ). Use real-time monitoring (TLC or in-situ IR) to track reaction progress. Systematic optimization of base (e.g., imidazole vs. DMAP) and solvent (e.g., DMF vs. THF) can improve reproducibility .
Q. What strategies enable selective deprotection of the silyl group without affecting acid-sensitive functionalities?
- Methodological Answer: Traditional fluoride-based deprotection (e.g., TBAF) may degrade acid-sensitive groups. Alternatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
